1-(4-(4-((4-Methoxyphenyl)amino)-6-methylpyrimidin-2-yl)piperazin-1-yl)-2-phenylbutan-1-one
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Description
This compound is a derivative of piperazine, which is a common structural motif found in agrochemicals and pharmaceuticals . The compound’s structure is assigned by HRMS, IR, 1H and 13C NMR experiments .
Synthesis Analysis
The synthesis of such compounds often involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . In one study, compounds bearing 3(2H)-pyridazinone and 1,2,4-triazole ring structures were synthesized .Molecular Structure Analysis
Molecular docking studies have shown that the p-methylphenyl group is active in the hinge region of the AChE crystal structure as a result of experimental activity . The best free binding energy (ΔGBind), docking score, and Glide score values were determined by examining the interactions with AChE crystal structure .Chemical Reactions Analysis
The title compound is obtained via a four-step protocol, shown in Scheme 1. The 1,2,4-triazole derivative is prepared in a very simple and efficient procedure .Physical And Chemical Properties Analysis
The compound has a molecular weight of 283.37 . It is a solid at room temperature .Mechanism of Action
Safety and Hazards
The compound has hazard statements H302, H312, H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .
properties
IUPAC Name |
1-[4-[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-2-phenylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O2/c1-4-23(20-8-6-5-7-9-20)25(32)30-14-16-31(17-15-30)26-27-19(2)18-24(29-26)28-21-10-12-22(33-3)13-11-21/h5-13,18,23H,4,14-17H2,1-3H3,(H,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPDRBRPHXNLCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=NC(=CC(=N3)NC4=CC=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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